molecular formula C21H18ClN3O5S B11537722 N-[(4-Chlorophenyl)methyl]-2-(N-phenyl2-nitrobenzenesulfonamido)acetamide

N-[(4-Chlorophenyl)methyl]-2-(N-phenyl2-nitrobenzenesulfonamido)acetamide

Cat. No.: B11537722
M. Wt: 459.9 g/mol
InChI Key: JQDKJRQQHYHITK-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: There are several synthetic routes to prepare N-(4-chlorophenyl)benzamide.

      Reaction Conditions: The reaction typically occurs at room temperature or slightly elevated temperatures.

      Industrial Production: While specific industrial production methods may vary, the synthesis usually involves large-scale reactions using optimized conditions to achieve high yields.

  • Chemical Reactions Analysis

      Reactivity: N-(4-chlorophenyl)benzamide can undergo various chemical reactions

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: N-(4-chlorophenyl)benzamide serves as a building block for the synthesis of other compounds.

      Biology: It may be used in studies related to drug design, enzyme inhibition, or receptor binding.

      Medicine: Research on its pharmacological properties could reveal potential therapeutic applications.

      Industry: It might find use in the production of specialty chemicals or pharmaceutical intermediates.

  • Mechanism of Action

    • The exact mechanism of action for N-(4-chlorophenyl)benzamide depends on its specific application.
    • If used as a drug, it could interact with cellular targets (e.g., enzymes, receptors) and modulate biological processes.
  • Comparison with Similar Compounds

      Uniqueness: N-(4-chlorophenyl)benzamide’s uniqueness lies in its specific combination of functional groups (chlorine-substituted phenyl and acetamide).

      Similar Compounds: While I don’t have a specific list of similar compounds, you can explore related benzamide derivatives or compounds with similar structural features.

    Remember that N-(4-chlorophenyl)benzamide’s properties and applications continue to be a subject of scientific investigation, and further research may uncover additional uses and insights

    Properties

    Molecular Formula

    C21H18ClN3O5S

    Molecular Weight

    459.9 g/mol

    IUPAC Name

    N-[(4-chlorophenyl)methyl]-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide

    InChI

    InChI=1S/C21H18ClN3O5S/c22-17-12-10-16(11-13-17)14-23-21(26)15-24(18-6-2-1-3-7-18)31(29,30)20-9-5-4-8-19(20)25(27)28/h1-13H,14-15H2,(H,23,26)

    InChI Key

    JQDKJRQQHYHITK-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C=C1)N(CC(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

    Origin of Product

    United States

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